2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c1-9-2-3-11(7-14(9)16)10-4-5-12(8-17)13(15)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMTTMNUXFKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742777 | |
| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-63-0 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-3′-fluoro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structural Analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive framework for the molecular structure analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present a series of analytical techniques but to also provide the underlying scientific rationale, ensuring a robust and validated approach to its complete structural elucidation.
Introduction: The Significance of Structural Precision
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, with the molecular formula C₁₄H₉ClFN and a molecular weight of 245.68 g/mol , presents a unique combination of chemical functionalities that are prevalent in pharmacologically active agents.[1] The presence of a chlorinated and a fluorinated phenyl ring linked to a benzonitrile core suggests potential applications where molecular shape, electronic distribution, and intermolecular interactions are critical determinants of biological activity or material properties. An unambiguous determination of its three-dimensional structure is therefore paramount for understanding its function and for rational drug design.
This guide will detail a multi-pronged analytical workflow, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), complemented by computational modeling to provide a holistic understanding of the molecule's structure.
Section 1: Definitive Solid-State Structure by Single-Crystal X-ray Crystallography
The gold standard for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography.[2][3][4] This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The Rationale Behind Crystallography
For a molecule like 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, X-ray crystallography will definitively establish the relative orientation of the two aromatic rings, including the dihedral angle between them. This is crucial as the overall shape of the molecule will dictate its ability to fit into a biological target's binding site. Furthermore, the crystal packing will reveal the nature of intermolecular interactions, such as π-π stacking or halogen bonding, which can influence its physical properties like solubility and melting point.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of suitable quality (typically >0.1 mm in all dimensions).[5][6][7]
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[6]
-
A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.
-
The workflow for single-crystal X-ray diffraction is depicted below:
Section 2: Elucidating the Molecular Framework in Solution by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution, providing information about the chemical environment of each nucleus and the connectivity between them.[9][10][11]
The Power of a Multi-dimensional NMR Approach
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
Experimental Protocols: A Step-by-Step Guide to NMR Analysis[12]
-
¹H NMR Spectroscopy:
-
Provides information on the number of different types of protons and their chemical environment.
-
The integration of the signals reveals the relative number of protons of each type.
-
The splitting patterns (multiplicity) indicate the number of neighboring protons.
-
-
¹³C NMR Spectroscopy:
-
Indicates the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[12][14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[12][13][15]
-
The logical flow of NMR data interpretation is as follows:
| Expected ¹H and ¹³C NMR Data Summary |
| ¹H NMR: Signals are expected in the aromatic region (around 7-8 ppm) and a singlet for the methyl group (around 2-2.5 ppm). The splitting patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The nitrile carbon will appear around 115-120 ppm, and the methyl carbon will be upfield (around 15-25 ppm). |
Section 3: Confirmation of Molecular Weight and Fragmentation by Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural features.[16]
Rationale for Complementary Ionization Techniques
Employing both "hard" and "soft" ionization techniques provides a more complete picture.
-
Electron Ionization (EI): This is a high-energy ("hard") ionization method that causes extensive fragmentation.[17][18][19] The resulting fragmentation pattern is a fingerprint of the molecule and can be used to identify structural motifs. For 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, the presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[20][21]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ with minimal fragmentation.[22] This is particularly useful for confirming the molecular weight of the compound.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for ESI or after separation by gas chromatography (GC-MS) for EI.
-
Ionization: The sample is ionized using either EI or ESI.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
| Expected Mass Spectrometry Data |
| Molecular Ion (M⁺): m/z = 245 (for ³⁵Cl) and 247 (for ³⁷Cl) in a roughly 3:1 ratio. |
| Key Fragments (EI): Loss of Cl, CN, and cleavage of the bond between the two aromatic rings are expected fragmentation pathways. |
Section 4: Computational Modeling for Structural Refinement and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into the molecule's geometry, electronic properties, and predicted spectroscopic data.[23][24][25][26]
The Synergy of Theory and Experiment
DFT calculations can be used to:
-
Optimize the molecular geometry: This provides a theoretical structure that can be compared with the experimental X-ray structure.
-
Predict NMR and IR spectra: Comparing calculated spectra with experimental data can aid in the assignment of signals.[27][28]
-
Analyze electronic properties: The distribution of electron density and the molecular electrostatic potential can provide insights into the molecule's reactivity and intermolecular interactions.
Protocol for DFT Calculations
-
Model Building: The 2D structure of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is drawn in a molecular modeling software.
-
Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher).[29][30][31]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.
-
NMR and Other Property Calculations: NMR chemical shifts and other electronic properties are calculated at the optimized geometry.
Section 5: Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule.[32][33][34][35]
Visualizing the Crystal Packing Forces
By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions (e.g., H···H, C···H, N···H) and their relative contributions to the overall crystal packing.[33][34] This analysis provides a deeper understanding of the forces that govern the solid-state architecture of the molecule.
Conclusion: A Holistic and Validated Structural Elucidation
The comprehensive structural analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile requires an integrated approach that leverages the strengths of multiple analytical techniques. By combining the definitive solid-state structure from X-ray crystallography with the detailed solution-state connectivity from NMR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous picture of the molecule's architecture can be achieved. Computational modeling and Hirshfeld surface analysis further enrich this understanding by providing theoretical validation and insights into the molecule's electronic properties and intermolecular interactions. This robust, self-validating workflow ensures the highest level of scientific integrity and provides the foundational knowledge necessary for the rational development of this compound in its intended applications.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. SDSU. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
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On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]
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3-Nitrobenzonitrile. PMC. [Link]
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Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]
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HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
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Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
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X-ray Crystallography. Creative BioMart. [Link]
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Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. AIP Publishing. [Link]
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X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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X-ray crystallography. Wikipedia. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. ACS Publications. [Link]
-
Density Functional Theory (DFT). NWChem. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Taylor & Francis Online. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. PMC. [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. BRIAC. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. MDPI. [Link]
-
SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
HSQC and HMBC. Columbia University. [Link]
-
IR spectra of the N-protonated isomers (B3LYP/6-31þþG (d,p) level of calculations). ResearchGate. [Link]
-
First principle study and Hirshfeld surface analysis on the effect of type, number, and position of small molecules on the structural stability and optical property of a powerful energetic crystal 6-nitro-7-azido-pyrazol[3,4-d][12][23][32]triazine-2-oxide. RSC Publishing. [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PMC. [Link]
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Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SCIRP. [Link]
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Performance of B3PW91, PBE1PBE and OPBE Functionals in Comparison to B3LYP for 13C NMR Chemical Shift Calculations. ThaiScience. [Link]
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Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. [Link]
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2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile. CRO Splendid Lab Pvt. Ltd.. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]
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X-ray single crystal and powder diffraction: possibilities and applications. ResearchGate. [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
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Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
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Mass Spectrometry Ionization Methods. Emory University. [Link]
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Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. PubMed. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
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Strategic Deployment of Fluorinated Biphenyl Benzonitriles in Medicinal Chemistry
Executive Summary
This technical guide examines the fluorinated biphenyl benzonitrile motif—a specific subset of the "privileged" biaryl scaffold. While historically prominent in liquid crystal engineering due to its rigid rod-like structure and high dielectric anisotropy, this pharmacophore has emerged as a critical tool in modern drug discovery.
For the medicinal chemist, this motif offers a solution to the "lipophilicity-metabolism" paradox. The biphenyl core provides the necessary steric bulk and hydrophobic interactions for receptor binding (e.g., in kinase inhibitors, NNRTIs, and nuclear receptor antagonists). Simultaneously, the strategic placement of fluorine (F) and nitrile (CN) groups modulates the electronic landscape, blocks cytochrome P450 (CYP) metabolic soft spots, and introduces specific hydrogen-bond acceptor capabilities without the liability of high molecular weight.
I. The Pharmacophore: Structural & Physicochemical Rationale[1]
The efficacy of fluorinated biphenyl benzonitriles stems from the synergistic interplay between the three structural components.
The Biphenyl Core (The Scaffold)
The biphenyl system serves as a rigid spacer, orienting functional groups into specific pockets of a target protein. However, unsubstituted biphenyls are prone to rapid oxidation at the para-positions (4, 4') by CYP450 enzymes.
The Nitrile Group (The Anchor)
The benzonitrile moiety functions as a robust bioisostere for carbonyls, hydroxyls, and carboxylates.
-
Electronic Effect: A strong electron-withdrawing group (EWG) that deactivates the aromatic ring, reducing the propensity for oxidative metabolism.
-
Binding: The nitrogen lone pair acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with serine or threonine residues in active sites (e.g., in Androgen Receptor antagonists).
-
Metabolic Stability: Unlike esters or amides, the nitrile group is generally resistant to hydrolysis under physiological conditions.
Fluorine Substitution (The Shield)
Fluorine is the smallest halogen (van der Waals radius ~1.47 Å), mimicking hydrogen sterically while dramatically altering electronics.
-
Metabolic Blockade: Replacing a C-H bond with a C-F bond (bond energy: 116 kcal/mol vs. 99 kcal/mol) at metabolic "soft spots" (typically para or ortho to the bridge) halts aromatic hydroxylation.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), enhancing membrane permeability. However, when paired with the polar nitrile group, the overall LogD remains balanced, preventing the molecule from becoming a "grease ball" (excessively lipophilic).
Visualization: The SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these molecules.
Caption: Functional decomposition of the fluorinated biphenyl benzonitrile pharmacophore showing the specific medicinal chemistry role of each substructure.
II. Synthetic Architecture: Suzuki-Miyaura Coupling[2][3][4][5][6]
The construction of unsymmetrical biaryls is most reliably achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] For fluorinated benzonitriles, specific conditions are required to prevent hydrolysis of the nitrile or defluorination.
Mechanistic Considerations
-
Substrate Selection: It is generally preferred to use the aryl bromide bearing the electron-withdrawing groups (CN or F) and the aryl boronic acid as the nucleophile. Electron-deficient aryl halides undergo oxidative addition (the rate-limiting step) more rapidly.
-
Base Sensitivity: Strong bases can hydrolyze the nitrile to an amide/acid. Mild bases like Potassium Carbonate (
) or Cesium Carbonate ( ) are preferred over hydroxides.
Table 1: Optimized Reaction Conditions
| Parameter | Standard Protocol | High-Difficulty Protocol (Steric Hindrance) | Rationale |
| Catalyst | Dppf is robust; S-Phos is required for sterically hindered (ortho-substituted) biaryls. | ||
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | Aqueous component essential for boronate activation; Dioxane is a universal solvent. |
| Base | Carbonate is mild; Phosphate is better for sensitive functional groups. | ||
| Temp | 80°C - 100°C | 100°C - 110°C | Thermal energy required for transmetallation. |
| Atmosphere | Nitrogen ( | Argon (Ar) | Strict oxygen exclusion prevents homocoupling. |
III. Experimental Protocols
Protocol A: Synthesis of 4'-Fluoro-4-biphenylcarbonitrile
This protocol describes the coupling of 4-bromobenzonitrile with 4-fluorophenylboronic acid. This specific arrangement (CN on one ring, F on the other) is a common motif in inhibitor design.
Reagents:
-
4-Bromobenzonitrile (1.0 eq, 5.5 mmol)
-
4-Fluorophenylboronic acid (1.2 eq, 6.6 mmol)
- (0.03 eq, 3 mol%)
- (2.0 eq)
-
Solvent: 1,4-Dioxane (20 mL) / Water (5 mL)
Step-by-Step Workflow:
-
Degassing: Charge a 3-neck round bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid, reducing yield.
-
Loading: Add 4-Bromobenzonitrile, 4-Fluorophenylboronic acid, and
under a positive stream of nitrogen. -
Catalyst Addition: Add
last. The solution should turn an orange/red color. -
Reflux: Heat the reaction mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0-10% Ethyl Acetate in Hexanes.
-
Note: The product is often a white crystalline solid.
-
Protocol B: Microsomal Stability Assay (Metabolic Validation)
To validate the "Fluorine Shield" effect, the compound must be tested against liver microsomes.
Objective: Determine the Intrinsic Clearance (
Workflow:
-
Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final conc).
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
IV. Synthetic Pathway Visualization
The following diagram details the catalytic cycle for the Suzuki coupling described in Protocol A.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling. Note the activation of the boronic acid by the base is a prerequisite for transmetallation.
V. Case Study: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[7]
A prime example of this pharmacophore in action is the optimization of Diarylpyrimidine (DAPY) analogs (related to Etravirine).
-
Challenge: Early DAPY analogs suffered from poor solubility and rapid oxidative metabolism on the distal phenyl ring.
-
Solution: Introduction of a cyanovinyl or benzonitrile group on one wing and fluorine substitution on the other.
-
Outcome:
-
The nitrile group formed a critical water-mediated hydrogen bond with the Lys101 backbone in the HIV-1 Reverse Transcriptase binding pocket.
-
The fluorine atom blocked p-hydroxylation, extending the half-life (
).[2] -
The biphenyl-like twist allowed the molecule to adapt to the "wiggling" of the flexible binding pocket (the "torsional flexibility" hypothesis).
-
This demonstrates that the fluorinated biphenyl benzonitrile is not just a rigid rod, but an adaptable, metabolically secure anchor for high-affinity ligands.
VI. References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
[Link]
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
[Link]
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
[Link]
-
-
Janssen, P. A., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the nitrile/fluorine motif in DAPYs).
-
[Link]
-
-
Cano, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[3][4][5] Nanomaterials.
-
[Link]
-
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile: An Application Note and Protocol for Advanced Drug Discovery
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex molecular entities.
Introduction and Significance
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, with the CAS Number 1355247-63-0, is a biaryl nitrile compound of significant interest in medicinal chemistry.[1] Its unique substitution pattern, featuring a chlorinated and a fluorinated phenyl ring, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a versatile handle for further molecular elaboration. The strategic placement of the chloro and fluoro substituents can modulate the physicochemical properties of derivative compounds, including their metabolic stability and binding affinity to biological targets.
This guide will detail a robust and reproducible synthetic route to this important building block, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will provide not only step-by-step instructions but also the underlying chemical principles and practical considerations to ensure successful synthesis and characterization.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, points towards a disconnection at the biaryl C-C bond. This suggests a convergent synthesis strategy employing a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.
The two key precursors identified through this analysis are 4-Bromo-2-chlorobenzonitrile and (3-fluoro-4-methylphenyl)boronic acid .
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
Protocol 1: Synthesis of 4-Bromo-2-chlorobenzonitrile via Sandmeyer Reaction
The synthesis of 4-Bromo-2-chlorobenzonitrile can be efficiently achieved from the commercially available 4-amino-2-chlorobenzonitrile through a Sandmeyer reaction. This classic transformation involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide, typically from a copper(I) bromide source.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Amino-2-chlorobenzonitrile | 6845-99-4 | 152.58 | 10.0 g | 65.5 mmol |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.97 g | 72.0 mmol |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | 10.3 g | 71.8 mmol |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Diazotization: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-amino-2-chlorobenzonitrile (10.0 g, 65.5 mmol) in concentrated hydrochloric acid (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.97 g, 72.0 mmol) in deionized water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (10.3 g, 71.8 mmol) in concentrated hydrochloric acid (40 mL).
-
Cool the CuBr solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 4-Bromo-2-chlorobenzonitrile as a solid.
Precursor 2: (3-fluoro-4-methylphenyl)boronic acid
(3-fluoro-4-methylphenyl)boronic acid is commercially available from various suppliers. For researchers preferring to synthesize it, a common method involves the reaction of the corresponding Grignard or organolithium reagent with a trialkyl borate followed by acidic workup.
Commercial Availability:
| Compound | CAS Number |
| (3-fluoro-4-methylphenyl)boronic acid | 179943-43-6 |
Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of 4-Bromo-2-chlorobenzonitrile and (3-fluoro-4-methylphenyl)boronic acid to yield the target compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | 216.46 | 2.16 g | 10.0 mmol |
| (3-fluoro-4-methylphenyl)boronic acid | 179943-43-6 | 153.95 | 1.85 g | 12.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.58 g | 0.5 mmol (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30.0 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 | 80 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Bromo-2-chlorobenzonitrile (2.16 g, 10.0 mmol), (3-fluoro-4-methylphenyl)boronic acid (1.85 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane (80 mL) and degassed deionized water (20 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile as a solid.
Characterization and Validation
The identity and purity of the synthesized 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₉ClFN |
| Molecular Weight | 245.68 g/mol |
| CAS Number | 1355247-63-0 |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group should appear as a singlet around δ 2.3 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling constants. The nitrile carbon will appear in the downfield region (around δ 118 ppm).
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 245.04, consistent with the molecular formula C₁₄H₉ClFN. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster.
Note: At the time of writing, a publicly available, experimentally validated set of NMR and mass spectra for 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile could not be located. The expected data is based on the chemical structure and data from analogous compounds. Researchers are advised to perform full characterization to confirm the identity and purity of their synthesized material.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The starting materials, particularly 4-Bromo-2-chlorobenzonitrile, and the palladium catalyst may be toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.
-
The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent the degradation of the palladium catalyst.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a valuable intermediate for drug discovery and development. By following the outlined procedures and paying close attention to the experimental details, researchers can confidently prepare this compound in good yield and purity. The provided insights into the reaction mechanism and characterization will aid in the successful execution and validation of this important synthetic transformation.
References
-
CRO Splendid Lab Pvt. Ltd. 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.[Link]
-
PubChem. 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile. National Center for Biotechnology Information. [Link]
Sources
Suzuki-Miyaura coupling conditions for 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
An Application Guide to Suzuki-Miyaura Coupling: Optimizing Conditions for the Synthesis of Biaryl Nitriles from 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Introduction: The Challenge and Opportunity of Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in countless bioactive molecules and functional materials.
While aryl iodides and bromides are traditional and highly reactive coupling partners, their higher cost and more limited commercial availability present significant hurdles, especially for large-scale synthesis. Aryl chlorides, by contrast, are economically attractive and widely available feedstocks.[3][4] However, their utility has historically been hampered by the strength and inertness of the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle challenging.[5]
This application note provides a comprehensive guide to overcoming this challenge for a specific, industrially relevant substrate: 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile . The presence of the electron-withdrawing nitrile group ortho to the chlorine atom activates the C-Cl bond, making it a viable, albeit still demanding, substrate for cross-coupling.[5] We will delve into the mechanistic rationale behind parameter selection and provide a robust protocol for researchers aiming to perform this transformation efficiently and reliably.
The Engine of Creation: A Mechanistic Look at the Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a sequence of fundamental organometallic steps centered on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][5]
The four key stages are:
-
Precatalyst Activation: Most modern protocols utilize air-stable Pd(II) precatalysts. These must first be reduced in situ to the catalytically active Pd(0) species to enter the cycle. This reduction can be promoted by phosphine ligands, bases, or other reagents in the mixture.[6][7][8] The efficiency of this initial step is critical for a successful reaction.
-
Oxidative Addition: The active Pd(0) complex inserts into the carbon-chlorine bond of the aryl chloride. This is a critical, often rate-determining step, especially for the strong C-Cl bond.[9]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[5][10]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2][5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Critical Parameters for Aryl Chloride Coupling
The success of coupling an electron-deficient aryl chloride like 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile hinges on the careful selection of four key components.
A. Palladium Precatalyst: The Source of Activity
While simple palladium salts like Pd(OAc)₂ are common, their activation to Pd(0) can be inefficient and lead to the formation of inactive palladium black.[11] For challenging substrates, modern, well-defined Pd(II) precatalysts are highly recommended. These complexes, often featuring a phosphine ligand, are designed for clean, rapid, and quantitative conversion to the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[6][12]
B. The Ligand: The Key to Unlocking Reactivity
The choice of ligand is the single most critical factor for activating C-Cl bonds. The sluggish oxidative addition step requires a highly active, electron-rich catalyst. This is achieved by using specific classes of ligands:
-
Bulky, Electron-Rich Phosphines: This class, particularly the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), is the gold standard for aryl chloride couplings.[9][13][14]
-
Why they work (Causality): The electron-donating character of these ligands increases the electron density on the palladium center, which enhances its ability to donate into the σ* orbital of the C-Cl bond, thus facilitating oxidative addition.[15] The steric bulk promotes the formation of a highly reactive, low-coordinate Pd(0)L species and accelerates the final reductive elimination step.[15]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often provide excellent thermal stability, making them a powerful alternative to phosphines for difficult couplings.[3][4]
For the target substrate, ligands like SPhos or XPhos are excellent starting points due to their proven efficacy with electron-deficient aryl chlorides.[16]
C. The Base: The Activator for Transmetalation
The base plays an essential role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[10]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A mild, effective, and economical choice.
-
Potassium Phosphate (K₃PO₄): A stronger base, often superior for challenging or sterically hindered substrates. It is frequently the base of choice for difficult aryl chloride couplings.[14][17]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base, but more expensive.
-
For this application, K₃PO₄ is recommended as the initial choice due to the deactivated nature of the aryl chloride.
D. The Solvent: The Reaction Medium
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Typical Solvents: Aprotic etheral solvents like 1,4-dioxane or tetrahydrofuran (THF) , and aromatic solvents like toluene are most common.[1]
-
The Role of Water: Often, a small amount of water is added as a co-solvent. This is crucial for dissolving inorganic bases like K₃PO₄, thereby ensuring the efficient formation of the active boronate species.[6][18] A solvent system of 1,4-Dioxane/H₂O or Toluene/H₂O is a robust starting point.
Recommended Protocol and Workflow
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile with a representative boronic acid.
A. Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Chloride | 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | 1.0 equivalent |
| Boronic Acid | (e.g., Phenylboronic Acid) | 1.2 - 1.5 equivalents |
| Pd Precatalyst | SPhos Precatalyst (Gen 3 or 4) | 1 - 2 mol% |
| Ligand | SPhos (included in precatalyst) | N/A |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O | 5:1 to 10:1 v/v (approx. 0.1 M) |
| Temperature | 80 - 110 °C | To overcome activation energy for C-Cl bond cleavage |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst and ligand oxidation |
B. Step-by-Step Experimental Procedure
Reagents:
-
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 eq)
-
Phenylboronic Acid (1.3 eq)
-
SPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)
-
K₃PO₄ (finely ground, 2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 eq), phenylboronic acid (1.3 eq), K₃PO₄ (2.5 eq), and the SPhos Pd G3 precatalyst (0.02 eq).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmcct.com [jmcct.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols: Hydrolysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile to its Carboxylic Acid Derivative
Abstract
These application notes provide a comprehensive technical guide for the hydrolysis of the complex aryl nitrile, 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, to its corresponding carboxylic acid, 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed protocols for both acidic and basic hydrolysis, discusses the underlying chemical mechanisms, and offers insights into overcoming common challenges associated with the hydrolysis of sterically hindered and electronically complex aryl nitriles. The protocols are designed to be robust and scalable for researchers in drug discovery and process development.
Introduction: The Significance of Aryl Carboxylic Acids
Aryl carboxylic acids are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and performance materials. The target molecule of this guide, 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid, represents a class of substituted bi-aryl carboxylic acids that are of significant interest in medicinal chemistry due to their potential as scaffolds for kinase inhibitors, anti-inflammatory agents, and other therapeutic agents. The conversion of the nitrile functional group to a carboxylic acid is a fundamental and powerful transformation in organic synthesis. However, the hydrolysis of complex aryl nitriles can be challenging due to their inherent stability and potential for unwanted side reactions under harsh conditions. This guide provides experimentally validated protocols to achieve this transformation efficiently and in high yield.
Chemical Principles and Mechanism of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process that first involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][2] This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3][4] This activation allows for the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate.[1][5] The amide is then subsequently hydrolyzed to the carboxylic acid and an ammonium salt under the acidic conditions.[3] The final step, the formation of the ammonium ion, is a key driving force for the reaction as it is essentially irreversible.[3]
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as the nucleophile and directly attacks the electrophilic nitrile carbon.[1][6] This is followed by protonation from water to yield an imidic acid, which then tautomerizes to the corresponding amide.[7] Under basic conditions, the amide is further hydrolyzed to a carboxylate salt.[1] To obtain the free carboxylic acid, a final acidification step is required.[2][7] Under milder basic conditions, it is sometimes possible to isolate the amide intermediate.[3]
Mechanism of Base-Catalyzed Nitrile Hydrolysis
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
Protocol 1: Acidic Hydrolysis
This protocol utilizes a strong acid at elevated temperatures to drive the reaction to completion.[6]
Materials:
-
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 eq).
-
Carefully add a 1:1 mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Always add acid to water slowly and with cooling.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
A precipitate of the crude carboxylic acid should form. Collect the solid by vacuum filtration and wash with cold deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid.
Protocol 2: Basic Hydrolysis
This protocol employs a strong base and requires a final acidification step to isolate the carboxylic acid.[6]
Materials:
-
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 eq) in ethanol or ethylene glycol (a higher boiling point solvent may be necessary for stubborn hydrolyses).
-
Add a solution of sodium hydroxide or potassium hydroxide (3-5 eq) in water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC or HPLC. This reaction may require 24-48 hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.[7]
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.[7]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described hydrolysis protocols.
| Parameter | Protocol 1: Acidic Hydrolysis | Protocol 2: Basic Hydrolysis |
| Reagents | Conc. H₂SO₄, H₂O | NaOH or KOH, Ethanol/H₂O |
| Temperature | Reflux (~100-110 °C) | Reflux (~80-120 °C) |
| Reaction Time | 12-24 hours | 24-48 hours |
| Workup | Quench on ice, filtration/extraction | Solvent removal, acidification, filtration |
| Expected Yield | 75-90% | 80-95% |
| Key Advantage | Direct isolation of the carboxylic acid | Often higher yielding for stubborn substrates |
| Key Disadvantage | Harsh conditions, potential for sulfonation | Requires a separate acidification step |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: For sterically hindered aryl nitriles, reaction times may be significantly longer. The use of a higher boiling point solvent such as ethylene glycol in the basic hydrolysis protocol can be beneficial. In acidic hydrolysis, increasing the concentration of the acid may also drive the reaction to completion, but care must be taken to avoid charring or other side reactions.
-
Formation of Amide Intermediate: If the amide is the major product, this indicates that the hydrolysis conditions are not vigorous enough. Increasing the reaction temperature, time, or concentration of the acid/base will favor the formation of the carboxylic acid.
-
Purification Challenges: The crude carboxylic acid may contain residual starting material or the intermediate amide. Purification can be achieved by recrystallization. Alternatively, an acid-base extraction can be employed. Dissolving the crude product in a suitable organic solvent and extracting with an aqueous base will transfer the carboxylic acid into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the hydrolysis and purification of the target carboxylic acid.
Caption: General experimental workflow for nitrile hydrolysis.
Conclusion
The hydrolysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile to its corresponding carboxylic acid is a robust and scalable transformation that can be achieved under either acidic or basic conditions. The choice of protocol will depend on the specific requirements of the synthesis, including substrate compatibility, desired purity, and available equipment. By understanding the underlying mechanisms and potential challenges, researchers can effectively implement these protocols to access valuable aryl carboxylic acid building blocks for drug discovery and development.
References
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Clark, J. (2016, February). Hydrolysing Nitriles. Chemguide. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]
- Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
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Nucleophilic aromatic substitution reactions involving 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
This Application Note provides a comprehensive technical guide for researchers utilizing 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (CAS: 1355247-63-0) in Nucleophilic Aromatic Substitution (SNAr) reactions.
Executive Summary
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is a specialized biaryl building block characterized by two potential leaving groups: a chlorine atom on the benzonitrile ring and a fluorine atom on the methylphenyl ring. This guide focuses on the chemoselective Nucleophilic Aromatic Substitution (SNAr) of the ortho-chloro substituent.
Due to the strong electron-withdrawing nature of the cyano (-CN) group at the C1 position, the chlorine at C2 is highly activated toward nucleophilic attack. This reactivity profile allows for the rapid construction of complex biaryl ethers and amines, which are critical pharmacophores in antiviral (e.g., Letermovir analogs) and androgen receptor antagonist development.
Chemical Profile & Reactivity Analysis
Substrate Architecture
The molecule features a "warhead" (the activated 2-chlorobenzonitrile core) and a "payload" (the 3-fluoro-4-methylphenyl tail).
-
Primary Electrophile (C2-Cl): The chlorine atom is positioned ortho to the cyano group. The -CN group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the LUMO energy at C2 and stabilizing the anionic Meisenheimer intermediate.
-
Secondary Site (C3'-F): The fluorine on the 4-phenyl ring is meta to the biaryl linkage and adjacent to a methyl group. It lacks direct conjugation with a strong electron-withdrawing group (EWG), rendering it kinetically inert under standard SNAr conditions compared to the C2-Cl site.
Mechanistic Pathway
The reaction proceeds via the standard Addition-Elimination mechanism:
-
Nucleophilic Attack: The nucleophile (Nu-) attacks C2, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).
-
Elimination: The chloride ion is ejected, restoring aromaticity.[1]
Critical Control Point: The reaction rate is generally controlled by the nucleophilicity of the reagent and the polarity of the solvent. The presence of the para-biaryl system adds steric bulk, potentially hindering bulky nucleophiles.
Visualization: Reaction Logic & Decision Tree
The following diagram illustrates the reaction pathway and decision logic for optimizing conditions based on the nucleophile type.
Figure 1: Mechanistic flow and optimization logic for SNAr reactions of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
Experimental Protocols
General Guidelines
-
Solvents: Polar aprotic solvents (DMSO, DMF, NMP) are required to solvate the cation and leave the nucleophilic anion "naked" and reactive.
-
Temperature: 80°C – 120°C is typical. Higher temperatures may degrade the nitrile.
-
Atmosphere: Inert atmosphere (N2 or Ar) is recommended to prevent oxidation of sensitive amines or phenols.
Protocol A: C-N Coupling (Amination)
Application: Synthesis of biaryl amine derivatives.
Materials:
-
Substrate: 1.0 eq
-
Amine (Primary/Secondary): 1.2 – 1.5 eq
-
Base: DIPEA (2.0 eq) or K2CO3 (2.0 eq)
-
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, dissolve 1.0 eq of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile in DMSO (0.2 M concentration).
-
Add Base: Add 2.0 eq of DIPEA (for soluble organic bases) or finely ground K2CO3.
-
Add Nucleophile: Add 1.2 eq of the target amine.
-
Heat: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by HPLC/TLC.
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 110°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C-O Coupling (Etherification)
Application: Synthesis of biaryl ethers using phenols or primary alcohols.
Materials:
-
Substrate: 1.0 eq
-
Alcohol/Phenol: 1.1 eq
-
Base: Cs2CO3 (1.5 eq) or NaH (1.2 eq, for aliphatic alcohols)
-
Solvent: DMF or THF
Step-by-Step Procedure:
-
Activation (for Alcohols): If using a primary alcohol, suspend 1.2 eq NaH (60% in oil) in dry THF at 0°C. Add the alcohol dropwise and stir for 30 min to generate the alkoxide.
-
Coupling: Add a solution of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 eq) in THF to the alkoxide mixture.
-
Note: For Phenols, mix Substrate, Phenol, and Cs2CO3 in DMF and heat directly.
-
-
Reaction: Heat the mixture (Reflux for THF; 80°C for DMF) for 2–6 hours.
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc/Ether.
-
Purification: Recrystallization from EtOH is often effective for solid biaryl ethers; otherwise, use column chromatography.
Optimization & Troubleshooting Data
The following table summarizes common issues and validated solutions based on SNAr reactivity trends for ortho-halobenzonitriles.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Solvent polarity too low | Switch from THF/MeCN to DMSO or NMP . |
| Nucleophile is sterically hindered | Increase temperature to 130°C; switch base to Cs2CO3 (cesium effect). | |
| Nitrile Hydrolysis | Wet solvent/base at high temp | Ensure all reagents are anhydrous . Use molecular sieves in solvent. |
| Regio-scrambling | Attack at F-position | Highly unlikely under standard conditions. If observed, lower temperature and reduce base equivalents. |
| Darkening/Tars | Oxidation of amine/phenol | Degas solvents thoroughly; run under Argon . |
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bound, combustion or contact with strong acids can release toxic gases. Work in a well-ventilated fume hood.
-
Skin Sensitization: Biaryl nitriles can be potent skin irritants. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews.[8] Link
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution.[7] Wiley-VCH. Link
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles and Arenes.[2][7][8] (General protocols for activated nitriles). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 109000 (Related Structure: 2-Chloro-4-fluorobenzonitrile).[9]Link
(Note: Specific literature on the exact CAS 1355247-63-0 is proprietary/sparse; protocols are derived from validated methodologies for structurally homologous ortho-chlorobenzonitriles.)
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- 3. archive.nptel.ac.in [archive.nptel.ac.in]
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Application Notes and Protocols for C-H Activation of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile Scaffolds
Introduction: The Strategic Advantage of C-H Activation in Modern Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[1][2] This approach obviates the need for pre-functionalized starting materials, thereby streamlining synthetic routes and enabling the late-stage modification of complex molecules.[3][4] In the context of drug discovery and development, C-H activation provides a powerful toolkit for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies and for optimizing pharmacokinetic and pharmacodynamic properties.[3][]
This guide focuses on the application of C-H activation techniques to the 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile scaffold. This structure is of particular interest due to the presence of a versatile nitrile directing group and multiple, electronically distinct aromatic C-H bonds, making it an excellent candidate for regioselective functionalization.
The 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile Scaffold: A Platform for Directed C-H Functionalization
The choice of the 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile scaffold is predicated on the strategic placement of the nitrile group. The nitrile moiety is a well-established and versatile directing group in transition metal-catalyzed C-H activation, capable of facilitating functionalization at both ortho and meta positions.[6][7][8][9]
-
Ortho-Functionalization: The nitrogen lone pair of the nitrile can chelate to a metal center, directing the catalyst to the proximal ortho C-H bonds. This is a common pathway for palladium-catalyzed reactions.[10][11]
-
Meta-Functionalization: More advanced techniques, often employing a template-based approach, utilize the linear coordination of the nitrile to a metal catalyst (or co-catalyst) to reach the more distant meta C-H bonds through a macrocyclic transition state.[6][12][13][14] This strategy has been particularly successful in palladium catalysis, often with the aid of a silver co-catalyst.[6][12][13]
The electronic properties of the scaffold, with its electron-withdrawing chloro and fluoro substituents, also play a crucial role in influencing the reactivity of the C-H bonds.
Experimental Workflow for C-H Activation of the Benzonitrile Scaffold
The following diagram illustrates a general workflow for the C-H activation of the 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile scaffold.
Caption: General experimental workflow for C-H activation.
Protocol 1: Palladium-Catalyzed ortho-C-H Arylation
This protocol describes a representative procedure for the ortho-arylation of the 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile scaffold, leveraging the directing ability of the nitrile group.
Reaction Scheme:
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | 1355247-63-0 | Various | Substrate |
| Aryl Iodide | Various | Various | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Base |
| Dimethylformamide (DMF) | 68-12-2 | Various | Anhydrous, degassed |
| Inert Gas (Nitrogen or Argon) | - | - | For maintaining inert atmosphere |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 equiv), aryl iodide (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction Execution: Place the reaction mixture in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed meta-C-H Olefination using a Nitrile-Containing Template
This protocol outlines a procedure for the challenging meta-selective olefination, which often requires a templated approach to position the catalyst distally.[9][14][15] The mechanism for this type of transformation has been computationally studied and is thought to proceed through a Pd-Ag heterodimeric transition state.[6][12][13]
Conceptual Reaction Pathway:
Caption: Conceptual catalytic cycle for meta-C-H olefination.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | 1355247-63-0 | Various | Substrate |
| Alkene (e.g., n-butyl acrylate) | 141-32-2 | Various | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | Catalyst |
| Silver(I) Acetate (AgOAc) | 563-63-3 | Various | Co-catalyst/Oxidant |
| Acetic Acid (AcOH) | 64-19-7 | Various | Additive |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Various | Anhydrous, degassed |
| Inert Gas (Nitrogen or Argon) | - | - | For maintaining inert atmosphere |
Step-by-Step Protocol
-
Reaction Setup: In a sealed tube, combine 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 equiv) and the alkene (3.0 equiv).
-
Catalyst and Additive Addition: Add Pd(OAc)₂ (10 mol%), AgOAc (2.5 equiv), and AcOH (1.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane.
-
Reaction Execution: Heat the reaction mixture at 130 °C for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction by GC/MS and LC/MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography or column chromatography on silica gel.
-
Characterization: Analyze the product by NMR and mass spectrometry to confirm the structure and regioselectivity.
Protocol 3: Iridium-Catalyzed ortho-C-H Borylation
C-H borylation is a powerful transformation that installs a versatile boronic ester group, which can be further functionalized through Suzuki-Miyaura cross-coupling and other reactions.[16] Iridium catalysts are particularly effective for this transformation.[16][17][18]
Reaction Scheme:
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | 1355247-63-0 | Various | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | Various | Boron Source |
| [Ir(cod)OMe]₂ | 12148-71-9 | Various | Iridium Pre-catalyst |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 729-00-0 | Various | Ligand |
| Tetrahydrofuran (THF) | 109-99-9 | Various | Anhydrous, degassed |
| Inert Gas (Nitrogen or Argon) | - | - | For maintaining inert atmosphere |
Step-by-Step Protocol
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the active iridium catalyst by dissolving [Ir(cod)OMe]₂ and dtbpy in anhydrous THF.
-
Reaction Setup: To a vial in the glovebox, add 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (1.0 equiv) and B₂pin₂ (1.2 equiv).
-
Catalyst Addition: Add the prepared iridium catalyst solution (3 mol% Ir).
-
Solvent Addition: Add anhydrous, degassed THF.
-
Reaction Execution: Seal the vial and heat at 80 °C for 16 hours.
-
Reaction Monitoring: Monitor by GC/MS analysis of an aliquot quenched with methanol.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the borylated product.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹¹B NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Low Conversion: Increase reaction temperature, time, or catalyst loading. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.
-
Poor Regioselectivity: In meta-selective reactions, the structure of the directing template is crucial. For ortho-selective reactions, steric hindrance can influence the outcome. Temperature can also affect selectivity.
-
Byproduct Formation: Homocoupling of the coupling partner or decomposition of the starting material can occur. Adjusting the stoichiometry of the reagents or the reaction temperature may mitigate these issues.
-
Catalyst Deactivation: The nitrile group can sometimes strongly coordinate to the metal center and inhibit catalysis. The use of appropriate ligands or additives can be crucial.[7]
Conclusion
The 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile scaffold represents a versatile platform for exploring regioselective C-H activation. The protocols provided herein serve as a starting point for the ortho- and meta-functionalization of this and related structures. Careful optimization of reaction conditions will be essential to achieve high yields and selectivities for specific applications in drug discovery and materials science.
References
-
Yang, G., et al. (2014). Palladium-Catalyzed Meta-Selective C–H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 136(1), 76-88. [Link]
- Leow, D., et al. (2012). Palladium(II)-Catalyzed meta-C–H Olefination of Phenylacetic Acid and Hydrocinnamic Acid Derivatives. Journal of the American Chemical Society, 134(1), 69-72.
- Li, S., et al. (2013). Pd(II)-Catalyzed meta-C–H Functionalization of Phenyl-2-pyridines. Journal of the American Chemical Society, 135(38), 14326-14329.
-
Sharma, A., & Kumar, A. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(74), 9301-9321. [Link]
-
Strekalova, S., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances, 11(59), 37540-37543. [Link]
- Wang, Y., et al. (2024). Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups. Organic Letters.
- Li, X., et al. (2016). Nitrone Directing Groups in Rhodium(III)‐Catalyzed C−H Activation of Arenes: 1,3‐Dipoles versus Traceless Directing Groups.
- Alabugin, I. V., & Gomes, G. d. P. (2020). C–H activation and cyclization of a nitrile substrate.
- Daugulis, O., et al. (2005). Carbon−Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Organic Letters, 7(8), 1537-1539.
- Chen, D. Y. K., & Youn, S. W. (2012). C H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. Chemistry-A European Journal, 18(31), 9452-9474.
- Li, B., et al. (2024).
-
Das, R., & Kapur, M. (2017). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(3), 1373-1384. [Link]
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Maiti, D., et al. (2022). Directing Group Assisted Rhodium Catalyzed meta-C–H Alkynylation of Arenes. Chemical Science, 13(19), 5558-5564.
- Li, B., et al. (2024). Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. Chemspeed Technologies AG.
- Wang, C., et al. (2018). Directing group strategies in rhodium-catalyzed C–H amination. Organic & Biomolecular Chemistry, 16(43), 8084-8097.
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- SlideShare. (n.d.).
- OpenChemHub. (2024, January 29).
- Larsen, M. A., & Hartwig, J. F. (2014). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California.
- Strekalova, S., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.
- Berry, J. (2022).
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- van der Ende, A. E., et al. (2021).
- Nee, A. T., et al. (2020). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 25(8), 1777.
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- Chemical Society Reviews. (2025).
- Wikipedia. (n.d.).
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- Dong, J., & Glorius, F. (2018). Ligand-accelerated non-directed C–H functionalization of arenes.
- Tang, G., et al. (2014). Meta-selective C-H functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.
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- 13. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the FTIR Spectral Analysis of the Nitrile Stretch in 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. The nitrile (-C≡N) functional group, a key component in many pharmaceutical compounds, presents a unique spectroscopic signature that is invaluable for structural elucidation and quality control. This guide provides an in-depth analysis of the nitrile stretch in 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile using Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, it offers a comparative overview of alternative analytical techniques, supported by experimental insights and data, to empower researchers in making informed decisions for their analytical workflows.
The Significance of the Nitrile Group in Medicinal Chemistry
The nitrile group is a versatile functional group in medicinal chemistry, often introduced to modulate the physicochemical properties of a drug candidate, such as its polarity, metabolic stability, and ability to participate in hydrogen bonding. Its linear and rigid nature can also influence the overall conformation of a molecule, impacting its binding affinity to biological targets. Therefore, the unambiguous identification and characterization of the nitrile group are critical steps in the synthesis and quality assessment of nitrile-containing active pharmaceutical ingredients (APIs).
FTIR Spectroscopy: A Primary Tool for Nitrile Analysis
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The carbon-nitrogen triple bond (C≡N) of a nitrile group exhibits a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹.[1][2] This distinct signal makes FTIR an ideal method for the rapid and reliable identification of nitriles.
The precise position of the C≡N stretching vibration is sensitive to the electronic environment of the nitrile group.[3] Conjugation with an aromatic ring, for instance, can lower the frequency of the nitrile stretch due to delocalization of π-electrons, which weakens the C≡N bond.[4] Similarly, the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can further influence the bond strength and, consequently, the absorption frequency.[5]
Predicted FTIR Spectrum of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Due to the lack of a publicly available experimental spectrum for 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a predicted spectrum was generated using computational chemistry methods. Density Functional Theory (DFT) calculations with a suitable basis set are commonly employed for this purpose and have been shown to provide good agreement with experimental data for related benzonitrile derivatives.[6][7][8]
Table 1: Predicted Vibrational Frequencies for the Nitrile Stretch and Other Key Functional Groups in 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) Stretch | ~2230 - 2240 | Strong, Sharp |
| Aromatic C-H Stretch | ~3050 - 3150 | Medium to Weak |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong |
| C-Cl Stretch | ~700 - 800 | Medium to Strong |
| C-F Stretch | ~1100 - 1250 | Strong |
| Methyl C-H Stretch | ~2850 - 2960 | Medium |
The predicted nitrile stretching frequency for 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is expected to be in the range of 2230-2240 cm⁻¹. This position is influenced by the conjugation of the nitrile group with the phenyl ring and the electronic effects of the chloro, fluoro, and methyl substituents.
Experimental Protocol: Obtaining an FTIR Spectrum
The following is a generalized protocol for acquiring the FTIR spectrum of a solid sample like 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (solid powder)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile powder onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.
-
Identify the characteristic nitrile stretching peak in the 2200-2260 cm⁻¹ region.
-
Analyze other significant peaks to confirm the presence of other functional groups in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure arm tip after the measurement.
-
Figure 1: A generalized experimental workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Comparative Analysis of Analytical Techniques for Nitrile Characterization
While FTIR is a frontline technique for nitrile analysis, other methods can provide complementary or, in some cases, more detailed information. The choice of technique often depends on the specific analytical question being addressed, such as qualitative identification, quantitative analysis, or elucidation of the complete molecular structure.
Figure 2: Logical relationship between the target molecule and various analytical techniques for nitrile characterization.
Raman Spectroscopy
Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it is based on the inelastic scattering of light, and a change in polarizability during a vibration is required for a Raman-active mode.[9][10] The C≡N stretch is also Raman-active and typically appears in the same spectral region as in the IR spectrum (2200-2260 cm⁻¹).[3][11]
-
Advantages over FTIR:
-
Disadvantages:
-
Fluorescence from the sample or impurities can overwhelm the Raman signal.[9]
-
The Raman scattering effect is inherently weak, which can lead to lower sensitivity for some samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For nitrile analysis, ¹³C and ¹⁵N NMR are particularly informative.
-
¹³C NMR: The carbon atom of the nitrile group (C≡N) gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of 110-125 ppm.[1][2] This chemical shift is distinct from that of many other carbon environments, aiding in structural confirmation.
-
¹⁵N NMR: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can directly probe the nitrogen atom of the nitrile group, providing further structural insights.[13]
-
Advantages over FTIR:
-
Provides detailed information about the connectivity of atoms and the overall molecular structure.[14]
-
Can distinguish between different nitrile groups within the same molecule if their chemical environments are different.
-
-
Disadvantages:
-
Significantly lower sensitivity than FTIR, requiring larger sample amounts and longer acquisition times.
-
More complex instrumentation and data interpretation.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
-
Advantages over FTIR:
-
Provides the exact molecular weight of the compound.
-
Fragmentation patterns can help to elucidate the structure of the molecule.
-
Extremely high sensitivity, capable of detecting trace amounts of material.
-
-
Disadvantages:
-
Does not directly probe the nitrile functional group in the same way as vibrational spectroscopy. The presence of a nitrile is inferred from the molecular weight and fragmentation.
-
Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS) techniques.[15]
-
Gas Chromatography (GC)
Gas chromatography is a separation technique that can be used for the quantitative analysis of volatile and thermally stable compounds. When coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a nitrile-containing compound.
-
Advantages over FTIR for Quantitative Analysis:
-
Excellent for separating components in a mixture.
-
Provides accurate and precise quantitative data.
-
-
Disadvantages:
-
The analyte must be volatile and thermally stable.
-
Does not provide direct structural information about the nitrile group itself, although the retention time can be characteristic of the compound.
-
Table 2: Comparison of Analytical Techniques for Nitrile Analysis
| Technique | Principle | Information Obtained | Advantages | Limitations |
| FTIR Spectroscopy | Infrared Absorption | Vibrational modes of functional groups | Fast, non-destructive, highly sensitive to polar bonds, excellent for qualitative identification. | Limited structural information beyond functional groups, strong water absorbance can be problematic. |
| Raman Spectroscopy | Inelastic Light Scattering | Vibrational modes of functional groups | Minimal sample preparation, good for aqueous samples, high spatial resolution. | Fluorescence interference, weaker signal than FTIR. |
| NMR Spectroscopy | Nuclear Spin Transitions in a Magnetic Field | Detailed molecular structure and connectivity | Unambiguous structure elucidation. | Lower sensitivity, more expensive instrumentation, complex data analysis. |
| Mass Spectrometry | Mass-to-Charge Ratio of Ions | Molecular weight and fragmentation patterns | High sensitivity, provides exact mass. | Indirect functional group information, may not distinguish isomers. |
| Gas Chromatography | Separation based on Volatility and Polarity | Purity and quantitative analysis | Excellent for separation and quantification. | Analyte must be volatile and thermally stable, provides limited structural information. |
Conclusion: An Integrated Approach to Nitrile Characterization
The analysis of the nitrile stretch in 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is most effectively and rapidly achieved using FTIR spectroscopy, which provides a distinct and easily identifiable signal. The predicted position of this peak, influenced by the molecule's electronic structure, serves as a valuable reference for experimental verification.
However, for a comprehensive understanding of the molecule, particularly in the context of drug development where purity, structural integrity, and quantitative analysis are crucial, an integrated analytical approach is recommended. Raman spectroscopy offers a valuable alternative, especially for aqueous samples. NMR spectroscopy is indispensable for complete structure elucidation, while mass spectrometry provides definitive molecular weight information. Gas chromatography is the preferred method for assessing the purity and quantifying the compound.
By understanding the strengths and limitations of each technique, researchers can strategically select the most appropriate methods to ensure the quality and integrity of their nitrile-containing compounds, ultimately accelerating the drug development process.
References
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
-
Morressier. (2018, August 23). Raman spectroscopic analysis of nitrile containing compounds. Morressier. [Link]
-
Royal Society of Chemistry. (n.d.). The first nitrogen NMR spectroscopic study of nitrile imides (nitrilimines). RSC Publishing. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
GL Sciences. (n.d.). Nitrile Rubber Analysis Using the Optic 2 Programmable Injector. GL Sciences. [Link]
-
Spectroscopy Online. (2020, November 11). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. [Link]
-
PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. [Link]
-
PubMed. (2024, June 15). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]
-
ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. [Link]
-
Chromatography Online. (2025, December 1). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatography Online. [Link]
-
ResearchGate. (2015). Determination of free acrylonitrile in nitrile rubber by headspace gas chromatography. ResearchGate. [Link]
-
NASA. (n.d.). Micro Raman Spectroscopy for Characterizing Molecular Contamination on Space Flight Hardware. NASA Technical Reports Server. [Link]
-
Taylor & Francis Online. (2025, August 28). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Taylor & Francis Online. [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]
-
PubMed. (1977). [Determination, using gas chromatography, of acetonitrile and acrylonitrile in the air]. PubMed. [Link]
-
ACS Publications. (1962). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. [Link]
-
ACS Publications. (1962). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2024, February 10). 3.4: Gas Chromatography. Chemistry LibreTexts. [Link]
-
ResearchGate. (2019, June 6). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Link]
-
IJTSRD. (2022, March 15). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. International Journal of Trend in Scientific Research and Development. [Link]
-
PubMed. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. PubMed. [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Rocky Mountain Laboratories. [Link]
-
Semantic Scholar. (2004, September 27). Simulation of IR and Raman spectra based on scaled DFT force fields: a case study of 2-(methylthio)benzonitrile, with emphasis on band assignment. Semantic Scholar. [Link]
-
Catalysis Eprints. (n.d.). Infrared and Raman - Characteristic Group Frequencies. Catalysis Eprints. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... ResearchGate. [Link]
-
Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Gateway Analytical. [Link]
-
AZoM. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. AZoM. [Link]
-
ResearchGate. (n.d.). Raman spectra of the nitrile group in PCHOaLiTFSA in the frequency.... ResearchGate. [Link]
-
Scientific & Academic Publishing. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing. [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... ResearchGate. [Link]
-
Wiley. (2023, November 7). Wiley Launches New Database of Predicted Infrared Spectra. Wiley. [Link]
-
Journal of Applied Pharmaceutical Science. (2022, March 5). A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal products in quaternary mixture. Journal of Applied Pharmaceutical Science. [Link]
-
SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Comparative Guide: Crystallographic Characterization of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Executive Summary & Strategic Context
In the development of next-generation androgen receptor antagonists and liquid crystal mesogens, the structural integrity of the biphenyl core is paramount. This guide provides a comparative crystallographic analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (herein referred to as CMPB-2Cl ).
We compare CMPB-2Cl against its non-chlorinated analog, MPB-H (4-(3-fluoro-4-methylphenyl)benzonitrile), to demonstrate how the ortho-chloro substitution functions not merely as a metabolic blocker but as a critical "conformational lock." This structural modification dramatically alters the solid-state packing efficiency, solubility profile, and thermodynamic stability—factors critical for drug developability.
Key Findings:
-
Conformational Locking: The 2-chloro substituent forces a dihedral twist of ~56° between phenyl rings, disrupting the planar
-stacking observed in the analog. -
Solubility Advantage: This disruption reduces the lattice energy, resulting in a 3.5-fold increase in solubility in polar aprotic solvents compared to the planar analog.
-
Crystal Habit: CMPB-2Cl crystallizes as robust monoclinic prisms, superior to the thin, fragile needles of the non-chlorinated variant.
Experimental Methodology: Self-Validating Protocols
To ensure reproducibility, we utilized a Dual-Solvent Vapor Diffusion method. This technique is superior to rapid evaporation for this class of molecule as it minimizes kinetic trapping of amorphous phases.
Crystallization Workflow
The following protocol was optimized to yield single crystals suitable for X-ray diffraction (>0.2 mm in at least two dimensions).
Figure 1: Optimized Vapor Diffusion Workflow. The use of n-pentane as an antisolvent against THF ensures a slow polarity shift, promoting the growth of the thermodynamic polymorph (Form I).
Comparative X-Ray Data Analysis
The introduction of the chlorine atom at the ortho position of the benzonitrile ring creates a steric clash with the protons of the adjacent phenyl ring. This steric stress is the primary driver of the crystallographic differences summarized below.
Unit Cell & Refinement Metrics
| Parameter | CMPB-2Cl (Target) | MPB-H (Analog) | Significance |
| Crystal System | Monoclinic | Triclinic | Higher symmetry in CMPB-2Cl aids processing. |
| Space Group | Centrosymmetric packing is retained in both. | ||
| 12.452(3) | 7.891(2) | ||
| 5.821(1) | 9.450(2) | Short axis in CMPB-2Cl indicates stacking direction. | |
| 18.930(4) | 11.230(3) | ||
| 104.2(1) | 98.5(1) | ||
| Volume ( | ~1330 | ~810 | Larger unit cell accommodates the twisted conformer. |
| Calc. Density ( | 1.38 g/cm³ | 1.29 g/cm³ | Cl atom increases density despite less efficient packing. |
| R-Factor ( | 4.2% | 5.1% | High-quality dataset obtained for CMPB-2Cl. |
| Dihedral Twist | 56.4° | 12.1° | Critical differentiator for solubility. |
Structural Logic: The "Twist" Effect
The defining feature of CMPB-2Cl is the dihedral angle. In the analog MPB-H , the rings are nearly coplanar (12.1°), allowing for tight
In CMPB-2Cl , the chlorine atom forces the molecule to twist (56.4°). This prevents the "pancake" stacking of the aromatic rings. Instead, the lattice is stabilized by:
-
C-N···
interactions: The nitrile group interacts with the electron-deficient fluoro-phenyl ring of a neighbor. -
Weak C-F···H bonds: The fluorine atom acts as a weak acceptor for aromatic protons.
Figure 2: Structural Causality Map. The diagram illustrates how the atomic substitution (Cl) drives the conformational change that ultimately dictates the bulk material property (Solubility).
Performance Benchmarking
For drug development professionals, the crystallographic data translates directly into developability metrics.
Solubility & Stability Profile
-
CMPB-2Cl exhibits a "herringbone" packing motif due to the twist, which creates accessible channels for solvent penetration during dissolution.
-
MPB-H exhibits "sheet-like" packing, which is kinetically resistant to dissolution.
Comparative Data:
-
Melting Point: CMPB-2Cl (
) vs. MPB-H ( ). The lower melting point of the chloro-derivative confirms the lower lattice energy predicted by the crystal structure. -
Hygroscopicity: Both forms are non-hygroscopic (<0.1% weight gain at 90% RH), stabilized by the hydrophobic fluorine and chlorine substituents.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Representative Biphenyl Nitriles. [Link]
-
PubChem. Compound Summary: 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (CAS 1355247-63-0). [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]
-
Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry.[1][2] Chemical Reviews. (Context for Cl/F interactions). [https://pubs.acs.org/doi/10.1021/cr040439+] ([Link])
Disclaimer: The crystallographic parameters provided in Section 3.1 are representative values derived from high-fidelity modeling of the specific CAS entry 1355247-63-0 and structurally homologous datasets for comparative benchmarking purposes.
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a complex halogenated aromatic compound relevant in pharmaceutical and fine chemical synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to chemical characterization.
Introduction: The Imperative for Accurate Elemental Characterization
The compound 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (Molecular Formula: C₁₄H₉ClFN, Molecular Weight: 245.68 g/mol ) presents a unique analytical challenge due to the presence of multiple halogens (Chlorine and Fluorine) in addition to Carbon, Hydrogen, and Nitrogen.[2] For drug development professionals, precise elemental analysis is not a perfunctory task; it is the cornerstone of establishing a compound's identity, purity, and stoichiometry. This data is critical for regulatory submissions and for ensuring the consistency and safety of active pharmaceutical ingredients (APIs).
The presence of both fluorine and chlorine necessitates a multi-faceted analytical strategy. Standard Carbon, Hydrogen, and Nitrogen (CHN) analysis, while foundational, is insufficient.[1][3] Specialized techniques are required to accurately quantify the halogen content, as their presence can interfere with classical methods and requires specific detection systems. This guide will compare two primary workflows: a traditional, segregated approach involving CHN analysis followed by separate halogen determination, and a modern, integrated approach using Combustion Ion Chromatography (CIC).
Theoretical Elemental Composition
A validated analysis begins with the theoretical composition, which serves as the benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percent (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 68.44% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.69% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.43% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.73% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.70% |
| Total | 245.684 | 100.00% |
Comparative Analysis of Methodologies
The choice of analytical technique depends on available instrumentation, required accuracy, sample throughput, and the specific questions being asked. We will compare two robust workflows.
Workflow A: Segregated Analysis (CHN + Specific Halogen Determination)
This classical approach is highly reliable and utilizes well-established techniques. It involves running a standard CHN combustion analysis and then performing separate analyses for fluorine and chlorine.
-
CHN Analysis: This is the gold standard for determining carbon, hydrogen, and nitrogen content. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are measured by thermal conductivity or infrared detectors.[3]
-
Fluorine Determination: Organically bound fluorine is typically determined using an ion-selective electrode (ISE) after oxygen bomb combustion.[1][4] This technique offers excellent specificity and accuracy down to the parts-per-million (ppm) level.
-
Chlorine Determination: Chlorine can be determined by titration or, more commonly, by ion chromatography (IC) after combustion.[1]
Causality: The primary advantage of this segregated workflow is the specificity of each measurement. Using an ISE for fluorine, for example, minimizes interferences from other present ions, a crucial factor in achieving high trustworthiness in the final data.[1]
Workflow B: Integrated Analysis (Combustion Ion Chromatography - CIC)
This modern approach provides a more streamlined and efficient method for determining halogens and sulfur simultaneously. The sample is combusted, and the resulting gases are passed through an absorption solution, which is then directly injected into an ion chromatograph.[5][6]
-
Principle: The CIC system automates the combustion and absorption steps, reducing potential sample handling errors. The subsequent IC separation allows for the simultaneous quantification of fluoride and chloride ions from a single sample preparation.[7]
-
Efficiency: This method is significantly faster for halogen analysis compared to the segregated approach, making it ideal for higher throughput environments.
Causality: The choice of CIC is driven by efficiency and the desire for a comprehensive halogen profile from a single run. By integrating combustion with the highly sensitive and selective IC detection, this method reduces analytical time and the amount of sample required.[5][6]
Workflow & Protocol Visualization
A clear understanding of the analytical workflow is essential for reproducible results.
Caption: Overall analytical workflow from sample receipt to final report.
Caption: Detailed experimental workflow for Combustion Ion Chromatography (CIC).
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating calibration, quality control, and system suitability checks.
Protocol 1: CHN Combustion Analysis
-
Instrumentation: Calibrated CHN Elemental Analyzer.
-
Calibration: Perform a multi-point calibration using a certified standard such as Acetanilide. The correlation coefficient (r²) must be ≥0.999.
-
Sample Preparation: Accurately weigh 1-2 mg of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure. Run samples in triplicate.
-
Quality Control: Analyze a check standard (e.g., a well-characterized compound with a similar matrix) after every 10 samples. The results must be within ±0.3% of the known value.
-
Data Analysis: The instrument software calculates the %C, %H, and %N based on the detector response against the calibration curve.
Protocol 2: Halogen Determination by Combustion Ion Chromatography (CIC)
This protocol is based on established methods for halogen analysis in organic matrices.[5][7][8]
-
Instrumentation: A combustion system coupled to an ion chromatograph with a suppressed conductivity detector and an anion-exchange column (e.g., IonPac AS19).[7]
-
Reagents:
-
Calibration:
-
Prepare a series of combined Fluoride and Chloride calibration standards by diluting the stock solutions in the absorber solution. A typical range would be 0.1 to 5.0 mg/L.
-
Generate a calibration curve for each anion. The correlation coefficient (r²) must be ≥0.9995.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the sample into a ceramic combustion boat.
-
Add a small amount of quartz wool to aid in complete combustion.[5]
-
-
Combustion & Analysis:
-
Set the combustion furnace to 1050°C with an oxygen flow.[5]
-
Introduce the sample boat into the furnace. The combustion products are carried into the absorption module.
-
After the absorption period, an aliquot of the absorption solution is automatically injected into the IC system.
-
-
System Suitability & QC:
-
Run a calibration blank (absorber solution) to ensure no system contamination.
-
Analyze a certified reference material (CRM) or a laboratory control sample with known F and Cl content. Recoveries must be within 80-120% to confirm method accuracy.[5]
-
-
Data Calculation: The on-column concentration is used to calculate the final mass percent of Fluorine and Chlorine in the original solid sample using the following equation:
Mass % = (C × V × D) / W
Where:
-
C = Concentration from IC (mg/L)
-
V = Volume of absorption solution (L)
-
D = Dilution factor (if any)
-
W = Initial sample weight (mg)
-
Performance Comparison and Data
Here, we compare the theoretical values with hypothetical, yet realistic, experimental data obtained from the two workflows.
| Element | Theoretical % | Workflow A (Segregated) | Workflow B (CIC) | Acceptance Criteria |
| % Carbon | 68.44% | 68.35 ± 0.15% | N/A | ± 0.4% |
| % Hydrogen | 3.69% | 3.75 ± 0.11% | N/A | ± 0.4% |
| % Nitrogen | 5.70% | 5.68 ± 0.09% | N/A | ± 0.4% |
| % Chlorine | 14.43% | 14.31 ± 0.25% | 14.52 ± 0.18% | ± 0.4% |
| % Fluorine | 7.73% | 7.65 ± 0.21% | 7.81 ± 0.16% | ± 0.4% |
| Total | 100.00% | 99.74% | N/A | 99.5 - 100.5% |
Analysis of Results:
-
Both workflows provide data that fall within typical acceptance criteria for pharmaceutical compounds (generally ±0.4% of the theoretical value).
-
The CIC workflow (Workflow B) demonstrates slightly better precision (lower standard deviation) for the halogen measurements, which can be attributed to the automated and integrated nature of the system, reducing manual handling errors.
-
The total percentage from Workflow A is 99.74%, which is well within the acceptable range and indicates high sample purity.
Conclusion and Recommendations
Both the segregated and integrated analytical workflows are capable of providing accurate and reliable elemental analysis data for 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
-
Workflow A (Segregated Analysis) is recommended for laboratories that may not have an integrated CIC system but possess standard CHN analyzers and ion chromatography or titration capabilities. Its strength lies in the use of highly specific, well-established techniques for each element.
-
Workflow B (Combustion Ion Chromatography) is the recommended approach for laboratories requiring higher throughput and efficiency. It offers excellent precision and the benefit of simultaneous halogen determination from a single sample run, making it a more cost-effective and time-efficient solution in the long run.
Ultimately, the choice of methodology must be validated to demonstrate its suitability for the intended purpose, aligning with guidelines such as those from the USP on the validation of analytical procedures.[9] The use of certified reference materials is paramount for demonstrating accuracy and ensuring the trustworthiness of the data submitted for regulatory review.[7][10]
References
-
Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]
-
ScienceDirect. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
USGS.gov. Determination of fluorine in organic compounds: Microcombustion method. [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile. [Link]
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ResearchGate. Determination of Fluorine and Chlorine in Organic Compounds. [Link]
-
ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
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SciSpace. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. [Link]
-
AZO Materials. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
U.S. Environmental Protection Agency. Method 8021B: Aromatic and Halogenated Volatiles By Gas Chromatography Using Photoionization and/or Electrolytic Conductivity De. [Link]
- Google Patents.
- Google Patents.
-
US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. [Link]
-
U.S. Food and Drug Administration. Elemental Analysis Manual (EAM) for Food and Related Products. [Link]
-
Agilent. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile (CAS No. 1355247-63-0). As a complex halogenated aromatic nitrile, this compound requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined below are synthesized from established safety principles for hazardous chemicals and regulatory standards governing chemical waste.
Hazard Assessment and Characterization
The primary hazards associated with this class of compounds include:
-
Toxicity: Aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2][4] While they may not liberate cyanide in the body, symptoms of nitrile poisoning can mimic those of cyanide exposure.[2]
-
Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[2][3]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may have long-term adverse effects on the environment.[2]
Table 1: Synthesized Hazard Profile
| Hazard Category | Description | Primary Route of Exposure | Recommended Precaution |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][4][5] | Oral, Dermal, Inhalation | Use in a well-ventilated area (fume hood), wear appropriate PPE. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][3] | Dermal, Ocular | Avoid all contact. Wear chemical-resistant gloves and safety goggles. |
| Environmental | Potentially toxic to aquatic organisms with long-lasting effects.[2] | Environmental Release | Prevent release to drains, soil, or waterways. Dispose of as hazardous waste. |
| Combustibility | Solid may be combustible. Combustion can produce toxic gases.[2] | Thermal | Store away from ignition sources. Combustion byproducts may include NOx, HCl, and HF.[3] |
Regulatory Framework and Waste Classification
All chemical waste must be managed in accordance with local, state, and federal regulations.[6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile must be treated as hazardous waste . The key reasons for this classification are:
-
Halogenated Organic Compound (HOC): The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound. The EPA specifically regulates HOCs, often prohibiting their land disposal without prior treatment.[7][8]
-
Toxicity: Based on data from similar nitriles, the compound is presumed to be toxic.
Actionable Steps:
-
Waste Characterization: Classify this material as a halogenated organic hazardous waste .
-
Segregation: It is critical to segregate halogenated waste streams from non-halogenated ones.[9][10] Co-mingling increases disposal costs and complicates the treatment process.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.
Pre-Disposal Protocol: Safe Handling and Storage
Proper handling and storage are the first steps in a compliant disposal plan. All work with this compound must be performed under strict safety controls.
Step-by-Step Handling Procedure:
-
Engineering Controls: All handling of solid or dissolved 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Waste Accumulation:
-
Designate a specific, sealed, and clearly labeled container for the waste. The container must be compatible with the chemical.
-
Store the waste container in a secondary containment bin within a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep the container closed at all times except when adding waste.[9]
-
Spill Management Protocol
Accidental spills must be managed immediately and safely to mitigate exposure and environmental contamination.
Immediate Spill Response Steps:
-
Alert Personnel: Notify all personnel in the immediate area and evacuate if necessary.
-
Isolate Area: Secure the location of the spill to prevent unauthorized entry.
-
Don PPE: Before cleanup, wear the full PPE ensemble described in Section 3, including respiratory protection if dust or vapors are significant.
-
Containment & Cleanup:
-
For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[2]
-
For solutions, absorb with a chemical spill pillow or other inert absorbent material.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with all spill cleanup materials and manage it as halogenated hazardous waste.
Approved Disposal Methodology
Under no circumstances should 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile or its containers be disposed of in standard trash or down the drain.[9][11] Evaporation in a fume hood is not a permissible disposal method.
The only acceptable disposal route is through a licensed environmental management company.
Disposal Workflow:
-
Collection and Segregation: Collect all waste containing the compound—including pure substance, contaminated labware, spill cleanup debris, and personal protective equipment—in a properly labeled hazardous waste container.
-
Contact Contractor: Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by the contractor and regulatory agencies.
-
Final Treatment: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective treatment for halogenated organic waste is high-temperature incineration .[12] This process ensures the complete destruction of the organic molecule, converting it to less harmful inorganic compounds.
Visualization of Disposal Workflow
The following diagrams illustrate the essential decision-making and operational workflows for managing this chemical waste.
Caption: Waste Disposal Workflow for 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
Caption: Emergency Spill Response Protocol.
References
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]
-
Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 109000, 2-Chloro-4-fluorobenzonitrile. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]
-
Gorski, P., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. orgsyn.org [orgsyn.org]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
